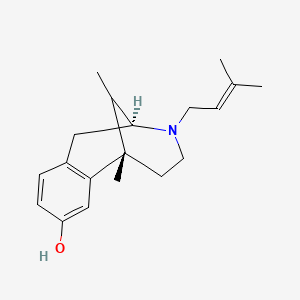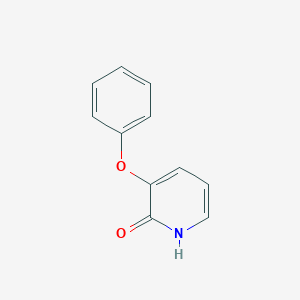
3-phenoxy-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenoxy-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a phenoxy substituent at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-1H-pyridin-2-one can be achieved through several methods. One efficient approach involves the use of aryne chemistry. In this method, aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. These intermediates then react with pyridin-2(1H)-one to form the desired phenoxy-substituted pyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign methods and catalysts is preferred to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-phenoxy-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups at the phenoxy position .
Applications De Recherche Scientifique
3-phenoxy-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-phenoxy-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases and receptors, thereby disrupting key cellular signaling pathways. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-phenoxyquinazoline
- 2-phenoxyquinoxaline
- 2-phenoxypyridine
Uniqueness
Compared to these similar compounds, 3-phenoxy-1H-pyridin-2-one exhibits unique pharmacological properties due to the specific positioning of the phenoxy group and the pyridinone core. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities .
Conclusion
This compound is a compound of significant interest due to its versatile chemical reactivity and wide range of applications in scientific research and industry. Its unique structure and pharmacological properties make it a valuable tool in the development of new therapeutic agents and other industrial products.
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
3-phenoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9NO2/c13-11-10(7-4-8-12-11)14-9-5-2-1-3-6-9/h1-8H,(H,12,13) |
Clé InChI |
RLGXNFIGSANNQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


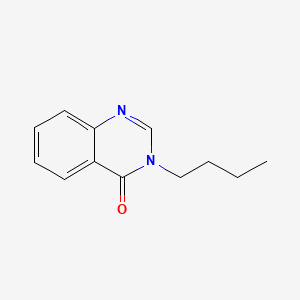
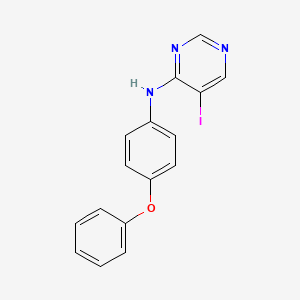
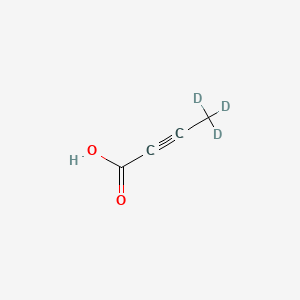
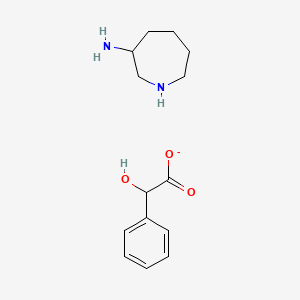
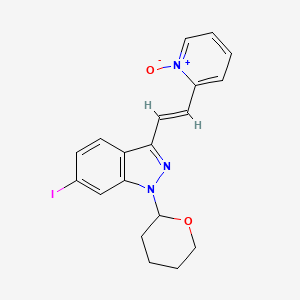
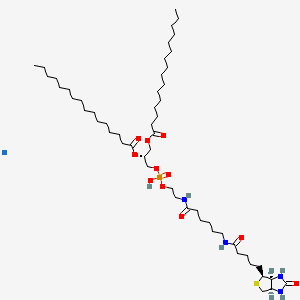
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)

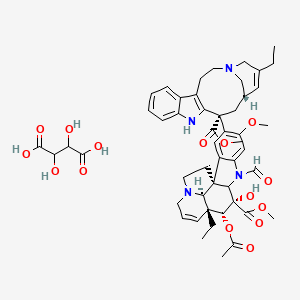
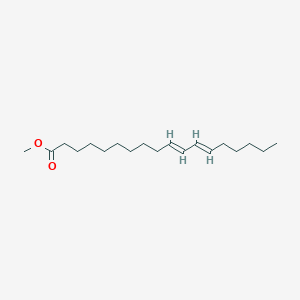
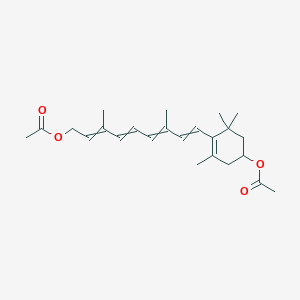
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
